Cas no 1882549-71-4 (3,5-difluoro-4-iodo-N-methylaniline)

3,5-difluoro-4-iodo-N-methylaniline 化学的及び物理的性質
名前と識別子
-
- 1882549-71-4
- 3,5-difluoro-4-iodo-N-methylaniline
- EN300-2912094
-
- インチ: 1S/C7H6F2IN/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,11H,1H3
- InChIKey: FAEBJSADWXZNMU-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=C(C=C1F)NC)F
計算された属性
- せいみつぶんしりょう: 268.95130g/mol
- どういたいしつりょう: 268.95130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 12Ų
3,5-difluoro-4-iodo-N-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2912094-1.0g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 1.0g |
$398.0 | 2025-03-19 | |
Enamine | EN300-2912094-5.0g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 5.0g |
$1157.0 | 2025-03-19 | |
Enamine | EN300-2912094-0.1g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 0.1g |
$351.0 | 2025-03-19 | |
Enamine | EN300-2912094-0.05g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 0.05g |
$334.0 | 2025-03-19 | |
Enamine | EN300-2912094-2.5g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 2.5g |
$782.0 | 2025-03-19 | |
Enamine | EN300-2912094-10.0g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 10.0g |
$1716.0 | 2025-03-19 | |
Enamine | EN300-2912094-0.5g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 0.5g |
$383.0 | 2025-03-19 | |
Enamine | EN300-2912094-0.25g |
3,5-difluoro-4-iodo-N-methylaniline |
1882549-71-4 | 95.0% | 0.25g |
$366.0 | 2025-03-19 |
3,5-difluoro-4-iodo-N-methylaniline 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
3,5-difluoro-4-iodo-N-methylanilineに関する追加情報
3,5-Difluoro-4-iodo-N-methylaniline (CAS No. 1882549-71-4): A Versatile Scaffold for Pharmaceutical Innovation
3,5-Difluoro-4-iodo-N-methylaniline, identified by its CAS number 1882549-71-4, represents a critical intermediate in the development of novel therapeutics. This compound is a substituted aniline derivative characterized by its unique combination of fluorine and iodine atoms at specific positions, which confers distinct physicochemical properties. Recent advancements in medicinal chemistry have highlighted its potential as a building block for drug discovery, particularly in the design of small-molecule inhibitors targeting metabolic pathways and protein-protein interactions.
Structurally, 3,5-difluoro-4-iodo-N-methylaniline consists of a benzene ring substituted with iodine at the 4-position, fluorine at the 3- and 5-positions, and a methylamino group at the 2-position. The presence of halogen atoms, particularly fluorine and iodine, significantly influences the compound's reactivity and selectivity. Fluorine atoms, due to their high electronegativity, introduce steric and electronic effects that enhance the compound's ability to interact with biological targets. Iodine, on the other hand, often serves as a versatile functional group for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles.
Recent studies have demonstrated the utility of 3,5-difluoro-4-iodo-N-methylaniline in the development of kinase inhibitors. A 2023 publication in *Journal of Medicinal Chemistry* reported the synthesis of a series of analogs where this scaffold was modified to enhance potency against EGFR and HER2 kinases, which are implicated in various cancers. The introduction of fluorine atoms at the 3- and 5-positions was found to improve the compound's metabolic stability and reduce off-target interactions, a critical factor in the design of safer therapeutics.
Moreover, the compound's reactivity has been exploited in the synthesis of heterocyclic scaffolds. A 2024 study published in *Organic & Biomolecular Chemistry* described the use of 3,5-difluoro-4-iodo-N-methylaniline as a starting material for the preparation of pyrimidine derivatives with potential anti-inflammatory activity. The iodine atom at the 4-position acted as a site for electrophilic substitution, enabling the formation of key intermediates that were further functionalized to achieve desired biological effects.
From a synthetic perspective, the preparation of 3,5-dif,5-difluoro-4-iodo-N-methylaniline involves multi-step processes that leverage its functional groups. A 2023 review in *Synthetic Communications* highlighted the use of transition-metal-catalyzed cross-coupling reactions to introduce additional substituents. These strategies not only improve the efficiency of synthesis but also allow for the creation of complex molecules with diverse biological activities.
The pharmacological relevance of 3,5-difluoro-4-iodo-N-methylaniline extends to its role in the development of antiviral agents. Research published in *Antiviral Research* in 2023 explored its potential as a scaffold for the design of nucleoside analogs targeting RNA-dependent RNA polymerases. The fluorine atoms were found to enhance the compound's ability to bind to viral enzymes, while the iodine atom provided a site for further modification to optimize antiviral efficacy.
Environmental and safety considerations are also critical in the application of 3,5-difluoro-4-iodo-N-methylaniline. A 2024 study in *Green Chemistry* evaluated the compound's environmental impact and proposed green synthesis methods to reduce waste and energy consumption. These findings underscore the importance of sustainable practices in the production of pharmaceutical intermediates.
In conclusion, 3,5-difluoro-4-iodo-N-methylaniline (CAS No. 1882549-71-4) stands as a pivotal compound in modern drug discovery. Its unique structure and reactivity enable the creation of diverse molecules with applications in oncology, virology, and inflammatory diseases. As research continues to advance, the compound's role in developing innovative therapeutics is expected to grow, driven by its adaptability and the precision of modern synthetic methodologies.
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